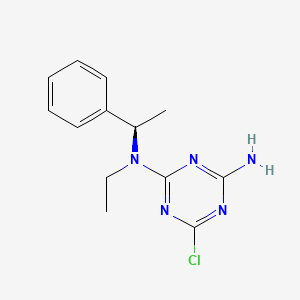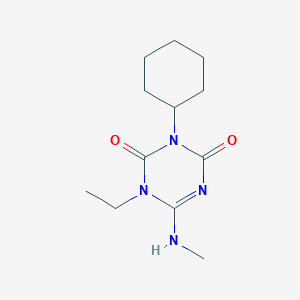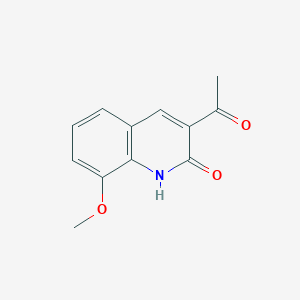
3-Acetyl-8-methoxyquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-8-methoxyquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an acetyl group at the third position and a methoxy group at the eighth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-8-methoxyquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and acetic anhydride.
Cyclization: The aniline derivative undergoes cyclization with acetic anhydride to form the quinoline core.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Activity: Exhibits antimicrobial properties against various pathogens.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Medicine:
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Investigated for its potential therapeutic effects in treating diseases.
Industry:
Dye Manufacturing: Used in the production of dyes and pigments.
Material Science: Incorporated into materials for specific properties.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.
Receptor Binding: Interacts with cellular receptors to modulate biological pathways.
Mechanism:
- The compound exerts its effects by interacting with molecular targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, preventing substrate binding.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a simpler structure.
8-Methoxyquinoline: Lacks the acetyl group at the third position.
3-Acetylquinoline: Lacks the methoxy group at the eighth position.
Uniqueness:
3-Acetyl-8-methoxyquinolin-2(1H)-one: is unique due to the presence of both the acetyl and methoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
3-acetyl-8-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C12H11NO3/c1-7(14)9-6-8-4-3-5-10(16-2)11(8)13-12(9)15/h3-6H,1-2H3,(H,13,15) |
Clé InChI |
SHVCRAIIIWVALE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C(=CC=C2)OC)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



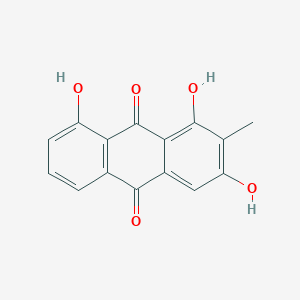
![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
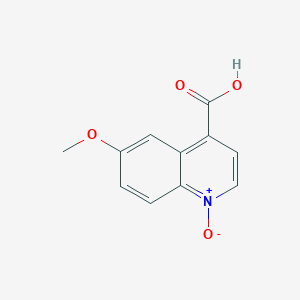
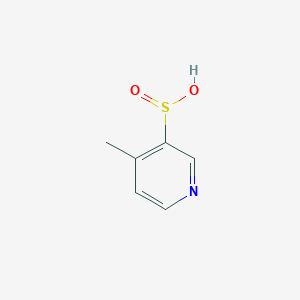

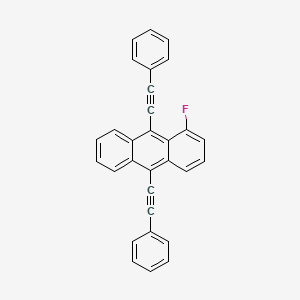
![1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride](/img/structure/B13128531.png)
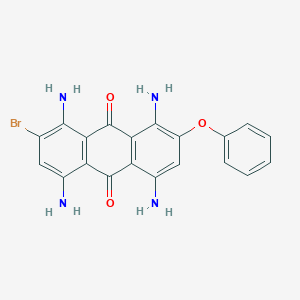

![Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B13128543.png)
